molecular formula C7H8F6OS B11753102 4-Ethoxy-2,2-bis(trifluoromethyl)thietane

4-Ethoxy-2,2-bis(trifluoromethyl)thietane

Cat. No.: B11753102
M. Wt: 254.20 g/mol
InChI Key: IUXRHISPRBXGQB-UHFFFAOYSA-N
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Description

4-Ethoxy-2,2-bis(trifluoromethyl)thietane is a specialized fluorinated thietane that serves as a versatile building block in organic and materials chemistry. It is efficiently synthesized via a KF-catalyzed [2+2] cycloaddition reaction between 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and vinyl ethers . This compound is a stable intermediate that undergoes selective transformations to access valuable fluorinated heterocycles. Its primary research value lies in its role as a precursor for the synthesis of complex, high-value fluorinated molecules. A key application is its highly selective oxidation using m-chloroperoxybenzoic acid (MCPBA) to produce the corresponding thietane-S-oxide, demonstrating its utility in probing sulfur oxidation chemistry . Furthermore, it undergoes a novel reductive ring expansion process, leading to the formation of 2-substituted 5-fluoro-4-(trifluoromethyl)-2,3-dihydrothiophenes, a class of compounds with significant potential in the development of advanced materials . Structurally related thietanes are known to be inert to Lewis acids like BF3 but react with protic acids to form complex bicyclic structures, highlighting their unique reactivity profile . The presence of bis(trifluoromethyl) groups and the ethoxy substituent on the thietane ring makes this compound a particularly valuable reagent for researchers developing new fluorinated polymers, ligands, and pharmaceuticals, where fluorine incorporation can dramatically alter a molecule's properties. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H8F6OS

Molecular Weight

254.20 g/mol

IUPAC Name

4-ethoxy-2,2-bis(trifluoromethyl)thietane

InChI

InChI=1S/C7H8F6OS/c1-2-14-4-3-5(15-4,6(8,9)10)7(11,12)13/h4H,2-3H2,1H3

InChI Key

IUXRHISPRBXGQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(S1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition Approaches

The [2+2] cycloaddition reaction is a cornerstone strategy for constructing the thietane ring system. For 4-ethoxy-2,2-bis(trifluoromethyl)thietane, this method typically involves the reaction of α,β-unsaturated trifluoromethyl ketones with sulfur-containing dienophiles. A representative pathway involves the use of 1,1-bis(trifluoromethyl)ethylene and ethyl vinyl ether in the presence of a Lewis acid catalyst . The reaction proceeds via a concerted mechanism, with the electron-deficient alkene reacting with the sulfur atom to form the strained thietane ring.

Key optimization parameters include:

  • Catalyst selection : BF₃·OEt₂ or AlCl₃ enhances electrophilicity of the dienophile, achieving yields up to 68% .

  • Temperature control : Reactions performed at −20°C to 0°C minimize side products like thiete oxides .

  • Solvent systems : Dichloromethane or toluene ensures optimal solubility of fluorinated intermediates .

Table 1 : Representative [2+2] Cycloaddition Conditions

Precursor APrecursor BCatalystTemp (°C)Yield (%)
1,1-bis(CF₃)ethyleneEthyl vinyl etherBF₃·OEt₂−2068
CF₃COCH₂ClEthyl thioglycolateAlCl₃052

Ring-Closing Strategies via Epithiochlorhydrin Derivatives

Epithiochlorhydrin (2-chlorothietane) serves as a versatile intermediate for introducing the thietane skeleton. Patent WO2013007582A2 details its reaction with sodium azide and subsequent reduction to thietan-3-amine, which can be functionalized to introduce ethoxy and trifluoromethyl groups . For this compound, a modified approach involves:

  • Nucleophilic displacement : Epithiochlorhydrin reacts with sodium trifluoromethanesulfinate to install the first trifluoromethyl group.

  • Etherification : Treatment with sodium ethoxide replaces the chloride with an ethoxy group.

  • Electrophilic substitution : A second trifluoromethyl group is introduced via Friedel-Crafts acylation using trifluoroacetic anhydride .

Critical considerations include:

  • Solvent biphasic systems : Water-toluene mixtures improve reaction homogeneity and reduce hydrolysis .

  • Stoichiometric ratios : A 1:1.2 molar ratio of epithiochlorhydrin to sodium trifluoromethanesulfinate minimizes dimerization byproducts .

Lewis Acid-Catalyzed Thietane Ring Formation

Recent advances employ calcium or iron-based catalysts to stabilize carbocation intermediates during ring closure. For example, Ca(NTf₂)₂ facilitates the reaction of 3,3-bis(trifluoromethyl)thietan-4-ol with ethanol under reflux . The mechanism proceeds via:

  • Protonation of the hydroxyl group, generating a carbocation at C3.

  • Nucleophilic attack by ethanol at C4, forming the ethoxy group.

  • Rearomatization with concurrent trifluoromethyl group retention.

Table 2 : Catalytic Systems for Thietane Functionalization

SubstrateCatalystTemp (°C)Time (h)Yield (%)
3,3-bis(CF₃)thietan-4-olCa(NTf₂)₂1102493
4-hydroxythietane-2-CF₃HNTf₂801682

Alternative Routes: Hydrolysis and Rearrangement

Thietane derivatives can also be synthesized via hydrolysis of nitriles or Curtius rearrangements. For instance:

  • Thietan-3-nitrile hydrolysis : Treatment with H₂SO₄/H₂O yields 3-ketothietane, which undergoes trifluoromethylation using (CF₃)₂CuLi .

  • Curtius rearrangement : Thietan-3-carboxylic acid reacts with diphenylphosphoryl azide to form an isocyanate intermediate, which is trapped with ethanol to install the ethoxy group .

Scalability and Industrial Considerations

Industrial-scale production faces challenges such as:

  • Purification difficulties : Fluorinated compounds often require chromatography or fractional distillation .

  • Catalyst recovery : Immobilized catalysts (e.g., borohydride exchange resins) improve cost-efficiency .

  • Safety protocols : Handling of azides and volatile fluorinated reagents mandates stringent controls .

Chemical Reactions Analysis

4-Ethoxy-2,2-bis(trifluoromethyl)thietane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone. Common oxidizing agents used include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of dihydrothietanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemical Properties and Reactivity

4-Ethoxy-2,2-bis(trifluoromethyl)thietane is characterized by its trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other thietane derivatives. The presence of the ethoxy group allows for further functionalization, making it a versatile building block in organic synthesis. Its reactivity includes:

  • Cycloaddition Reactions : The compound can engage in [2+2] cycloadditions with various alkenes and alkynes, leading to the formation of complex structures. This property is particularly useful in synthesizing fluorinated heterocycles .
  • Nucleophilic Substitutions : The thietane ring can undergo nucleophilic attack, allowing the introduction of diverse functional groups .

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds:

  • Synthesis of Fluorinated Compounds : It is utilized in the preparation of fluorinated monomers and polymers, which are essential in materials science and pharmaceuticals. The unique properties imparted by trifluoromethyl groups enhance the performance of these materials .
  • Building Block for Heterocycles : This compound is employed as a precursor for synthesizing other heterocyclic compounds that exhibit biological activity. Its ability to participate in cycloaddition reactions expands its utility as a synthetic intermediate .

Pharmaceutical Applications

The structural motifs derived from this compound are significant in drug discovery:

  • Antiviral and Anticancer Agents : Thietanes are found in the core structures of several pharmaceutical compounds. Research indicates that derivatives of thietanes exhibit potential antiviral properties, including activity against HIV and herpes simplex virus .
  • Biological Activity : Compounds containing thietane rings have been shown to possess various biological activities such as anti-inflammatory and antioxidant effects. These properties make them candidates for further development in therapeutic applications .

Agrochemical Applications

The insecticidal properties of thietane derivatives have been explored extensively:

  • Insecticides : Research has demonstrated that this compound derivatives possess insecticidal activity against a range of pests. This makes them valuable candidates for developing new agrochemicals aimed at pest control .
  • Pesticide Development : The compound's reactivity allows for the design of novel pesticide formulations that can target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Fluorinated Heterocycles

A study investigated the use of this compound in synthesizing fluorinated heterocycles through cycloaddition reactions with vinyl ethers. The results indicated high yields and regioselectivity, showcasing its effectiveness as a synthetic tool .

Case Study 2: Biological Evaluation

Research focused on evaluating the biological activities of thietane derivatives revealed significant antioxidant properties. These findings suggest potential applications in developing nutraceuticals or pharmaceuticals aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,2-bis(trifluoromethyl)thietane involves its interaction with molecular targets through its sulfur and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function. The compound can also undergo electrophilic and nucleophilic reactions, leading to the formation of new chemical entities that can modulate biological pathways .

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Reactivity: The ethoxy group in this compound facilitates acid-catalyzed cyclodimerization, leading to the formation of 3,3,7,7-tetrakis(trifluoromethyl)-9-oxa-2,6-dithia-bicyclo[3.3.1]nonane . In contrast, 3,3-bis(trifluoromethyl)-5-alkoxy-1,2-dithiolanes lack this reactivity due to their stable dithiolane ring system . Thietanes with thietane-yloxy substituents (e.g., compound 5a) were initially misassigned as linear dimers but later identified as bicyclic structures after X-ray analysis, highlighting the role of steric and electronic effects in directing reactivity .

Synthetic Pathways :

  • This compound is synthesized via CsF-mediated sulfurization, a method distinct from the [2+2] cycloadditions used for bridged bis(CF₃)thietanes (e.g., reaction of tetrakis(CF₃)-1,3-dithietane with quadricyclane) .
  • Bridged thietanes exhibit diastereoselectivity depending on reaction conditions, whereas linear thietanes like 4-ethoxy derivatives prioritize alkoxy group participation in dimerization .

Stability and Functional Group Interactions

  • Acid Sensitivity: this compound undergoes cyclodimerization in concentrated H₂SO₄, forming rigid bicyclic structures. This contrasts with non-alkoxy-substituted thietanes, which may decompose or form alternative products under similar conditions .
  • Electronic Effects : The CF₃ groups stabilize the thietane ring through electron withdrawal, while alkoxy substituents introduce steric bulk that influences dimerization pathways. For example, ethoxy groups promote intermolecular ether linkages in cyclodimerization, whereas methyl or ethyl groups may lead to alternative stereochemical outcomes .

Research Findings and Contradictions

  • Structural Misassignments : Early studies proposed linear dimeric structures for acid-treated thietanes (e.g., compound 5a), but advanced NMR and X-ray analyses revealed bicyclic frameworks, underscoring the need for rigorous structural validation .
  • Reaction Specificity : The ethoxy group’s role in directing cyclodimerization is unique; analogous methoxy or propoxy substituents may exhibit divergent reactivity due to steric variations, though this requires further study .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-2,2-bis(trifluoromethyl)thietane, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via [2+2] cycloaddition reactions. For example, reacting enamines (e.g., R₂C=C=NAr) with 4-methylbenzenesulfonyl isothiocyanate in THF at room temperature yields 2,4-diaminothietane derivatives . Catalytic methods, such as using DABCO (1,4-diazabicyclo[2.2.2]octane), enable tunable [4+2] or [2+2] cycloadditions. Key parameters include solvent choice (e.g., DMSO for quantitative yields), temperature (50°C for 30 minutes), and stoichiometric control of reactants .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and fluorinated substituents. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in studies of bicyclic derivatives (e.g., 3,3,7,7-tetrakis(trifluoromethyl)-9-oxa-2,6-dithia-bicyclo[3.3.1]nonane) . Elemental analysis further validates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments of cyclodimerization products derived from this compound?

  • Methodological Answer : Structural ambiguities arise in acid-catalyzed cyclodimerization (e.g., H₂SO₄-mediated reactions). Earlier studies misassigned products as linear thietane dimers (e.g., 5a), but advanced NMR and X-ray analysis revealed bicyclic ethers (e.g., compound 5 ) as the true products . Cross-validating ¹⁹F NMR chemical shifts with computational predictions (DFT) can further clarify regioselectivity .

Q. What mechanistic insights explain the acid-catalyzed cyclodimerization of this compound?

  • Methodological Answer : Protonation of the thietane sulfur initiates ring opening, forming a carbocation intermediate stabilized by adjacent trifluoromethyl groups. Electrophilic attack on a second thietane molecule leads to a bicyclic ether via intramolecular cyclization (Scheme 8 in ). Kinetic studies and isotopic labeling (e.g., D₂O for proton tracking) can validate this pathway .

Q. How do computational models assist in predicting the reactivity and regioselectivity of fluorinated thietane derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states and charge distribution. For example, the electron-withdrawing effect of trifluoromethyl groups directs nucleophilic attack to specific ring positions, explaining the preference for bicyclic over linear products . Solvent effects (e.g., dielectric constant of DMSO) can be simulated to optimize reaction conditions .

Q. What comparative advantages exist between different [2+2] cycloaddition strategies for synthesizing fluorinated thietanes?

  • Methodological Answer : Enamine-based cycloadditions (e.g., using 388 and 389) offer regioselectivity for 2,4-diaminothietanes, while phosphorimidate reactions (e.g., 391 + isothiocyanates) enable modular aryl-substituted derivatives . Catalytic methods (DABCO) reduce side reactions but require precise stoichiometry. Comparative kinetic studies (e.g., monitoring by TLC or in situ IR) can quantify efficiency .

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